molecular formula C9H7ClN2O B1522037 6-Chloro-3-(prop-2-en-1-yloxy)pyridine-2-carbonitrile CAS No. 1210502-45-6

6-Chloro-3-(prop-2-en-1-yloxy)pyridine-2-carbonitrile

Cat. No.: B1522037
CAS No.: 1210502-45-6
M. Wt: 194.62 g/mol
InChI Key: BZKLCWNBRLBTSC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Chloro-3-(prop-2-en-1-yloxy)pyridine-2-carbonitrile involves several steps. One common synthetic route includes the reaction of 6-chloro-2-pyridinecarbonitrile with allyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

6-Chloro-3-(prop-2-en-1-yloxy)pyridine-2-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

6-Chloro-3-(prop-2-en-1-yloxy)pyridine-2-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-3-(prop-2-en-1-yloxy)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

6-Chloro-3-(prop-2-en-1-yloxy)pyridine-2-carbonitrile can be compared with other similar compounds, such as:

    3-(Allyloxy)-6-chloropyridine: Similar structure but lacks the carbonitrile group.

    6-Chloro-3-(prop-2-en-1-yloxy)pyridine: Similar structure but lacks the carbonitrile group.

    3-(Allyloxy)-2-pyridinecarbonitrile: Similar structure but lacks the chlorine atom.

The presence of the carbonitrile group and chlorine atom in this compound makes it unique and potentially more versatile in various chemical reactions and applications .

Properties

IUPAC Name

6-chloro-3-prop-2-enoxypyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-2-5-13-8-3-4-9(10)12-7(8)6-11/h2-4H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKLCWNBRLBTSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(N=C(C=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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